(2-amino-1,3-benzoxazol-5-yl)boronic acid
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Overview
Description
(2-amino-1,3-benzoxazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound is known for its unique structure, which includes an oxazole ring fused to a benzene ring, with an amino group and a boronic acid group attached. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-benzoxazol-5-yl)boronic acid typically involves the reaction of 2-aminobenzo[d]oxazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium acetate . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is often produced in batch reactors with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-amino-1,3-benzoxazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino and boronic acid groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of boronic esters, while substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
(2-amino-1,3-benzoxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-amino-1,3-benzoxazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The oxazole ring provides additional stability and reactivity, allowing the compound to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]oxazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
5-Borono-2-aminobenzoxazole: Similar structure but with different reactivity due to the position of the boronic acid group.
Uniqueness
(2-amino-1,3-benzoxazol-5-yl)boronic acid is unique due to its combination of an amino group, an oxazole ring, and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
Molecular Formula |
C7H7BN2O3 |
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Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H2,9,10) |
InChI Key |
JSQIHINVLSYFRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)N)(O)O |
Origin of Product |
United States |
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